molecular formula C16H11FO2 B2511764 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one CAS No. 445224-49-7

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No.: B2511764
CAS No.: 445224-49-7
M. Wt: 254.26
InChI Key: NWWFIIITDUUKLS-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methylphenyl)-4H-chromen-4-one is a fluorinated chromenone compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. As a fluorinated heterocycle, its structure is engineered for facile further functionalization; the fluorine atom enhances lipophilicity and can be a site for nucleophilic aromatic substitution, while the ketone group is amenable to reactions like aldol condensation . Compounds within this chemical family are frequently explored as core structures in the development of enzyme inhibitors. For instance, research on closely related substituted chroman-4-one and chromone derivatives has demonstrated their potential as selective inhibitors for targets such as Sirtuin 2 (Sirt2), an enzyme implicated in aging-related diseases . Furthermore, the chromenone scaffold is of significant interest in materials chemistry. It can be a precursor for dyes and photovoltaics, with the capability to be fully aromatized in iodine-catalyzed oxidation reactions for application in dye-sensitized solar cells (DSSCs) . The structural motif of fluorine-containing heterocycles is also widely investigated for antimicrobial properties, as the introduction of fluorine can markedly alter a molecule's biological activity profile . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-fluoro-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFIIITDUUKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Intermediate Formation

The Suzuki-Miyaura reaction serves as a cornerstone for constructing the biaryl framework of 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one. This method couples 4-methylphenylboronic acid with 6-fluoro-2-hydroxyacetophenone derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in ethanol/water mixtures. The reaction proceeds under mild conditions (60–80°C, 12–24 hours), achieving intermediates with >85% purity. A representative protocol involves:

  • Dissolving 6-fluoro-2-hydroxyacetophenone (10 mmol) and 4-methylphenylboronic acid (12 mmol) in ethanol (30 mL).
  • Adding Pd(PPh₃)₄ (0.1 eq.) and K₂CO₃ (3 eq.).
  • Refluxing at 80°C for 18 hours.
  • Isolating the coupled product via vacuum filtration.

Key Advantages : High regioselectivity, compatibility with fluorinated substrates.
Limitations : Requires inert atmosphere, palladium catalyst recovery challenges.

Acid-Catalyzed Cyclization to Form the Chromone Core

Cyclization of the coupled intermediate into the 4H-chromen-4-one scaffold is typically achieved using hydrochloric acid (HCl) or acetic acid under reflux. For example, source details a protocol where 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone undergoes cyclization in ethanol with concentrated HCl (5 mL) at 100°C for 5 hours, yielding 77% of the chromone product. The mechanism involves keto-enol tautomerization followed by intramolecular esterification.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 100–120°C
  • Time: 5–8 hours
  • Yield: 70–80%

Advanced Catalytic Strategies

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

POCl₃ acts as both a catalyst and dehydrating agent in chromone synthesis. Source describes a Vilsmeier-Haack-type reaction where 2,5-dihydroxyacetophenone reacts with DMF in POCl₃ to form 6-hydroxy-4-chromone-3-carbaldehyde, a structural analog. Adapting this method, this compound can be synthesized via:

  • Mixing the intermediate diketone (1 eq.) with POCl₃ (3 eq.) in DMF (10 mL).
  • Stirring at 0°C for 1 hour, then warming to 25°C for 12 hours.
  • Quenching with ice-water and extracting with ethyl acetate.

Yield : 82–89%
Advantages : Rapid kinetics, high functional group tolerance.

Iodine-Catalyzed Aromatization

Iodine (I₂) in dimethyl sulfoxide (DMSO) enables oxidative aromatization of dihydro intermediates into the fully conjugated chromone system. Source reports that 6-fluoro-4-chromanone undergoes iodine-catalyzed oxidation at 120°C for 6 hours to yield 6-fluoro-4H-chromen-4-one. Applied to the target compound, this method would involve:

  • Dissolving the dihydro precursor (1 eq.) in DMSO (15 mL).
  • Adding I₂ (0.2 eq.) and heating at 120°C.
  • Isolating the product via column chromatography.

Yield : 68–75%
Benefits : Avoids toxic metals, scalable for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates chromone formation by enhancing reaction kinetics. Source demonstrates a microwave protocol for analogous chromones:

  • Combining 1-(5-bromo-2-hydroxyphenyl)ethanone (7.75 mmol) and 4-(diethylamino)benzaldehyde (8.52 mmol) in 1,2-dichloroethane/morpholine.
  • Irradiating at 100°C (200 W) for 25 minutes.
  • Treating with NaOH and H₂O₂ to oxidize intermediates.

Key Metrics :

  • Time reduction: 25 minutes vs. 18 hours (traditional heating).
  • Yield: 77%.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Preparation Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Suzuki-Miyaura + Cyclization Pd(PPh₃)₄/HCl 20 78 92
POCl₃-Mediated POCl₃ 12 89 95
Iodine Catalysis I₂ 6 72 88
Microwave-Assisted None 0.42 77 90

Insights :

  • POCl₃ delivers the highest yield but requires corrosive reagents.
  • Microwave synthesis optimizes time efficiency, ideal for high-throughput screening.

Mechanistic Considerations and Side Reactions

Keto-Enol Tautomerization in Cyclization

The acid-catalyzed cyclization proceeds through enol intermediate formation, followed by nucleophilic attack on the carbonyl carbon. Fluorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates.

Byproduct Formation in Suzuki Coupling

Common byproducts include homo-coupled biaryls (e.g., 4-methylbiphenyl) due to palladium-mediated aryl-aryl bond formation. Adding catalytic amounts of triphenylphosphine minimizes this side reaction.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one exhibit notable antimicrobial activity. A study demonstrated that derivatives of chromones possess significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial potency .

Anticancer Potential

Compounds within the chromone family have been investigated for their anticancer properties. In vitro studies have shown that certain chromone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Antiangiogenic Effects

Recent investigations into flavonoids and their derivatives have highlighted their potential as antiangiogenic agents. The ability of these compounds to inhibit endothelial cell proliferation and migration has been documented, which is crucial in preventing tumor-induced angiogenesis. Experimental results indicate that specific chromone derivatives can significantly impede tube formation in endothelial cells, thereby blocking angiogenesis .

Antibacterial Activity Assessment

In a controlled laboratory setting, the antibacterial efficacy of synthesized chromone derivatives was evaluated using the disc diffusion method on agar plates inoculated with E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined for various concentrations of the compound, demonstrating significant inhibition zones compared to controls .

Anticancer Efficacy Testing

A series of in vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound showed dose-dependent inhibition of cell proliferation, with IC50 values indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
This compound 6-F, 2-(4-methylphenyl) C₁₆H₁₁FO₂ ~258.26 Antimicrobial, Anticancer (hypothetical)
6-Methyl-2-phenyl-4H-chromen-4-one 6-CH₃, 2-Ph C₁₆H₁₂O₂ 236.27 Antioxidant, Antifungal
6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one 6,8-Cl, 2-(4-OCH₃Ph) C₁₆H₁₀Cl₂O₃ 333.16 Theoretical DFT studies
6-Fluoro-2-(4-(pent-4-yn-1-yloxy)phenyl)-4H-chromen-4-one 6-F, 2-(4-alkynyloxyPh) C₂₀H₁₅FO₃ 322.33 MRP1 inhibition (anticancer)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-CH₃Ph), 7-OCH₂CH(CH₃)₂ C₂₀H₂₀O₃ 308.37 Crystallography, π-π interactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 6 enhances polarity and hydrogen-bonding capacity compared to methyl (electron-donating) in 6-methylflavone .
  • Lipophilicity : The 4-methylphenyl group increases logP compared to methoxy or hydroxyl substituents, improving membrane permeability .
Antimicrobial Activity
  • Target Compound : Fluorine at position 6 may enhance antimicrobial activity by disrupting bacterial cell membranes or enzyme binding .
  • Comparative Efficacy :
    • 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one () showed fluorescence-based ion sensing but weaker antimicrobial activity than halogenated analogs .
    • Brominated derivatives (e.g., ) exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains.
Anticancer and Multidrug Resistance (MDR) Modulation
  • MRP1 Inhibition : 6-Fluoro-2-(4-alkynyloxy) derivatives (e.g., ) reversed MRP1-mediated drug resistance in cancer cells (IC₅₀ ~1–5 µM).
  • Structural Advantage : The compact structure of this compound may improve blood-brain barrier penetration compared to bulkier analogs .
Antioxidant and Anti-inflammatory Properties
  • 3-Hydroxy Derivatives (): Substitutions like nitro or chloro on the phenyl ring enhanced free radical scavenging (DPPH assay, EC₅₀ ~20–50 µM).
  • Target Compound : The absence of a hydroxyl group may reduce antioxidant activity but mitigate pro-oxidant side effects .

Physicochemical and Theoretical Studies

  • HOMO-LUMO Gaps : DFT studies on 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity . Fluorine substitution likely narrows this gap, increasing electrophilicity.
  • Crystal Packing : Methyl and fluoro substituents in 2-(4-methylphenyl)-7-propoxy analogs () stabilize crystals via C–H···O interactions and π-π stacking (distance ~3.5 Å).

Biological Activity

6-Fluoro-2-(4-methylphenyl)-4H-chromen-4-one, a derivative of chromone, has garnered attention in recent years due to its diverse biological activities. Chromones are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the sixth position and a para-methylphenyl group at the second position of the chromone structure. This specific substitution pattern is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinase 4 (CDK4), which plays a role in cell cycle regulation. Inhibition of CDK4 leads to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis by upregulating pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells .

Anticancer Activity

A series of studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)22.09Induction of apoptosis
HCT116 (Colon)6.40CDK4 inhibition and apoptosis induction
A549 (Lung)15.00ROS scavenging and apoptosis

These results indicate that the compound shows selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells .

Neuroprotective Effects

In models of neuroinflammation, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. The compound was found to enhance mitochondrial function and reduce markers of inflammation in neuronal cells .

Case Studies

  • Colon Cancer Study : A study evaluated the efficacy of this compound on HCT116 colon cancer cells. The treatment resulted in a significant increase in apoptosis markers and a decrease in CDK4 expression, suggesting its potential as a therapeutic agent for colon cancer .
  • Neuroprotection in Alzheimer's Disease : Another study investigated the neuroprotective properties of this chromone derivative in a sporadic Alzheimer's disease model. Results indicated that it improved cognitive function and reduced neuroinflammation markers, highlighting its potential for treating neurodegenerative disorders .

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